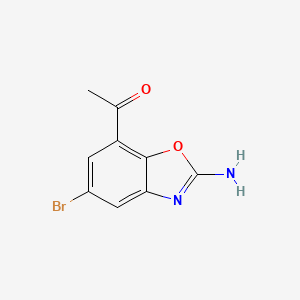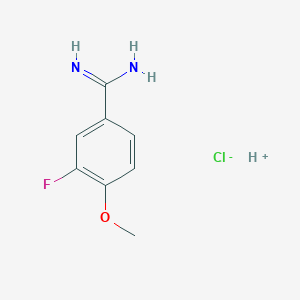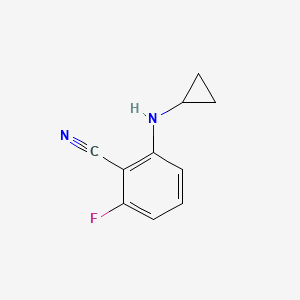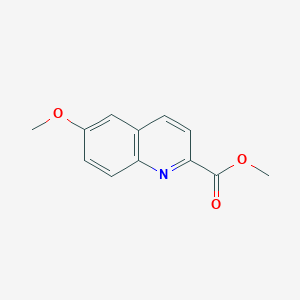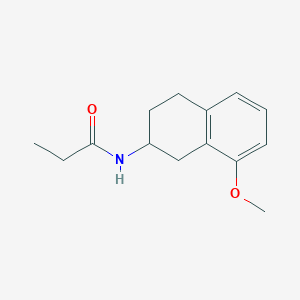
8-M-Pdot
Übersicht
Beschreibung
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
Biomedical and Clinical Applications : Pdots have been used as an optical 'painting' tool to select and isolate individual cells of interest from a mixed population, based on their fluorescence under a microscope (Kuo et al., 2016).
Photonic Devices Fabrication : A high sensitivity resist, negative tone epoxy-based SU-8, and a conducting polymer, a doped PDOT, have been utilized in electron beam lithography for patterning fused silica plates, useful in photonic devices (Salerno & Cingolani, 2007).
Cancer Therapy and Imaging : FH-Pdots, a type of Pdots, have been developed for targeted photodynamic therapy and imaging of cancer cells, demonstrating their potential as an integrated nanoplatform for these applications (Zhang et al., 2014).
Machine Condition Monitoring : The Phase Demodulation based Order-Tracking (PDOT) method has been described for removing speed fluctuations from varying frequency signals, allowing constant frequency based analysis in machine condition monitoring (Coats & Randall, 2014).
Bioconjugation for Cellular Targeting : Pdots have been effectively bioconjugated for specific cellular targeting, demonstrating their potential in various fluorescence measurements in biology and biomedicine (Wu et al., 2010).
Anticounterfeiting Applications : Pdots have been developed for dual colorimetric and fluorescent authentication, serving as a novel anticounterfeiting reagent with low background interference (Tsai et al., 2017).
pH Sensing : Pdots have been used for ratiometric pH sensing, indicating their utility in cellular and imaging experiments (Chan et al., 2011).
Deep Ocean Data Acquisition : A Programmable Deep Ocean Transceiver (PDOT) has been developed for data acquisition and control functions in the deep ocean (Gastouniotis & Moropoulos, 1983).
Fingerprint Imaging and Anticounterfeiting : Pdots have been applied in dual colorimetric and fluorescent imaging of latent fingerprints, demonstrating their potential in fingerprint detection and anticounterfeiting technology (Chen et al., 2016).
Lead Ion Detection in Living Cells : Pdots have been used as a visual sensor for Pb(2+) detection in living cells, showing potential for environmental and biological applications (Kuo et al., 2015).
Phototheranostic Agents : Pdots have shown significant applications in biological imaging, sensing, drug delivery, and theranostics, due to their special optical properties and biocompatibility (Guo et al., 2018).
Eigenschaften
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGBTUDFAGRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



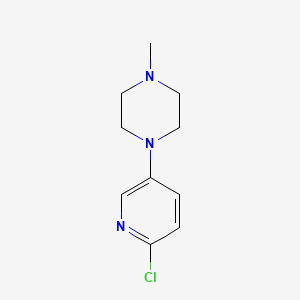

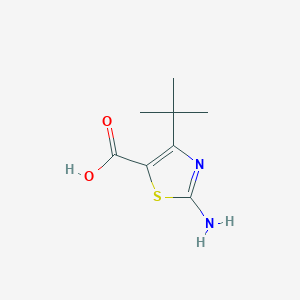

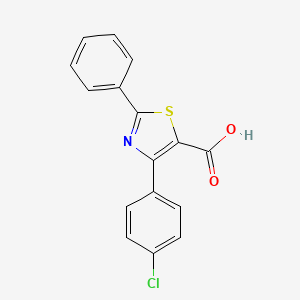
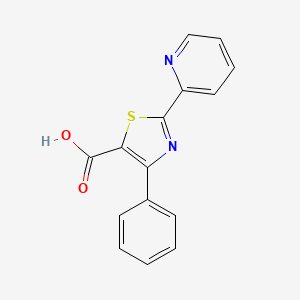
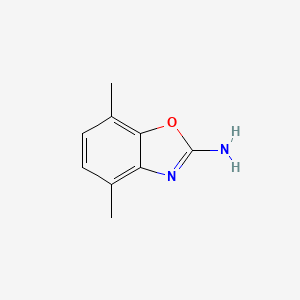

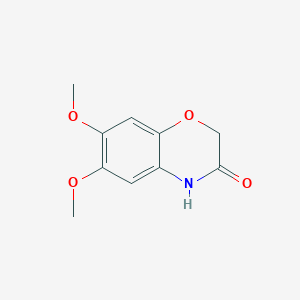
![7-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B7905587.png)
